molecular formula C20H15FN2O5S B6108436 ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6108436
M. Wt: 414.4 g/mol
InChI Key: HHNHMYWEBFMGEI-JTKJEDPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrobenzylidene moiety, and a dihydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydrothiophene Ring: The dihydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

    Addition of the Nitrobenzylidene Moiety: The nitrobenzylidene group is added through a condensation reaction between a nitrobenzaldehyde and the amine-functionalized dihydrothiophene intermediate.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using an alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the dihydrothiophene ring.

    Reduction: Amino derivatives of the nitrobenzylidene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring but differ in their functional groups and applications.

    Fluorophenyl Compounds: Compounds such as 4-fluoroaniline and 4-fluorobenzaldehyde contain the fluorophenyl group but lack the complexity of the dihydrothiophene structure.

    Nitrobenzylidene Compounds: Compounds like 3-nitrobenzaldehyde and 3-nitrobenzyl alcohol share the nitrobenzylidene moiety but differ in their overall structure and reactivity.

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (5Z)-2-(4-fluorophenyl)imino-4-hydroxy-5-[(3-nitrophenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S/c1-2-28-20(25)17-18(24)16(11-12-4-3-5-15(10-12)23(26)27)29-19(17)22-14-8-6-13(21)7-9-14/h3-11,24H,2H2,1H3/b16-11-,22-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNHMYWEBFMGEI-JTKJEDPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=NC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.